molecular formula C7H5ClF3N B1469469 2-(Chloromethyl)-6-(trifluoromethyl)pyridine CAS No. 849094-03-7

2-(Chloromethyl)-6-(trifluoromethyl)pyridine

Cat. No. B1469469
M. Wt: 195.57 g/mol
InChI Key: IZCYKFUHFBLPJN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(trifluoromethyl)pyridine, also known as CMTP, is an important reagent in organic synthesis. It is a versatile building block for the synthesis of heterocyclic compounds and is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. CMTP is a colorless liquid with a boiling point of 64-65 °C and a flash point of -30 °C. It is miscible with water and most organic solvents.

Scientific Research Applications

Structural and Spectroscopic Characterization

2-(Chloromethyl)-6-(trifluoromethyl)pyridine has been extensively studied for its structural and spectroscopic properties. Investigations include its interaction with molecular iodine, where a complex formation was observed, showcasing its potential for creating novel chemical structures (Chernov'yants et al., 2011). Further spectroscopic analysis, such as FT-IR and NMR, has been conducted to understand its molecular structure and vibrational frequencies, aiding in the synthesis and design of pharmaceuticals and chemical compounds with specific properties (Evecen et al., 2017).

Catalysis and Chemical Synthesis

The compound has found applications in catalysis, particularly in the transfer hydrogenation of ketones and oxidation of alcohols. Novel half-sandwich Rhodium(III) and Iridium(III) complexes utilizing 2-(chloromethyl)pyridine derivatives have demonstrated efficient catalysis, indicating its utility in developing new catalytic methods for chemical synthesis (Prakash et al., 2012).

Pesticide Synthesis

2-(Chloromethyl)-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of pesticides. Its derivatives have been utilized in the development of compounds with potential pesticidal, fungicidal, and herbicidal properties, highlighting its importance in agricultural chemistry (Xin-xin, 2006).

Coordination Chemistry and Material Science

This chemical is also significant in coordination chemistry and material science. Studies have shown its ability to form complexes with lanthanide ions, leading to compounds that might have applications in materials science, catalysis, and as luminescent materials (Pailloux et al., 2009).

Organic Synthesis and Functionalization

Research on its regioexhaustive functionalization has opened avenues for synthesizing carboxylic acids from chloro(trifluoromethyl)pyridines, demonstrating its versatility in organic synthesis and functionalization strategies. This capability allows for precise control over the molecular structure, enabling the design of compounds with specific chemical properties for various applications (Cottet & Schlosser, 2004).

properties

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-5-2-1-3-6(12-5)7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCYKFUHFBLPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737141
Record name 2-(Chloromethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-(trifluoromethyl)pyridine

CAS RN

849094-03-7
Record name 2-(Chloromethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(6-Trifluoromethylpyridin-2-yl)methanol (760 mg, 4.3 mmol) was dissolved in CH2Cl2 and thionyl chloride was added slowly at room temperature. The reaction mixture was stirred at room temperature for 4 h. Solvent was removed under the reduced pressure, the pH was adjusted to 5, and the product was extracted with EtOAc. Purification by flash column (5% EtOAc-Hexane) gave 2-chloromethyl-6-trifluoromethylpyridine (200 mg) as a white solid.
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760 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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